
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a quinolin-8-yloxy moiety connected through an acetamide linkage. The presence of the hydrate form indicates that it includes water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable hydroxyl group to form the quinolin-8-yloxy intermediate.
Coupling with 3-Methoxyphenyl Acetamide: The quinolin-8-yloxy intermediate is then coupled with 3-methoxyphenyl acetamide under specific conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamide compounds.
Aplicaciones Científicas De Investigación
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The quinolin-8-yloxy moiety is particularly important for its binding affinity to certain proteins, while the methoxyphenyl group contributes to its overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide: The non-hydrate form of the compound.
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)ethanamide: A similar compound with an ethanamide linkage instead of acetamide.
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)propionamide: A similar compound with a propionamide linkage.
Uniqueness
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate is unique due to its specific hydrate form, which can influence its crystalline structure, solubility, and overall stability
Propiedades
Número CAS |
927183-81-1 |
|---|---|
Fórmula molecular |
C18H18N2O4 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-quinolin-8-yloxyacetamide;hydrate |
InChI |
InChI=1S/C18H16N2O3.H2O/c1-22-15-8-3-7-14(11-15)20-17(21)12-23-16-9-2-5-13-6-4-10-19-18(13)16;/h2-11H,12H2,1H3,(H,20,21);1H2 |
Clave InChI |
HMYSSOGWZQSFKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
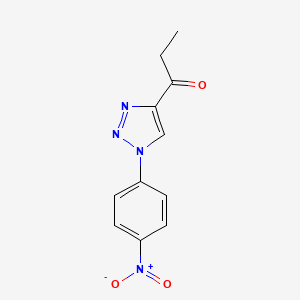

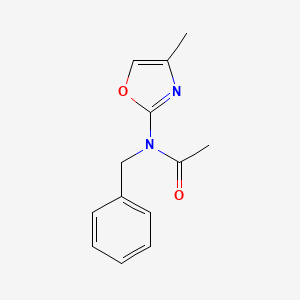
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
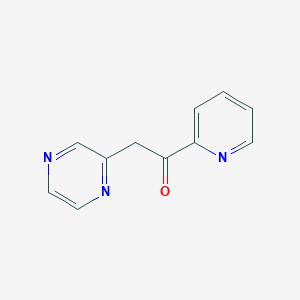
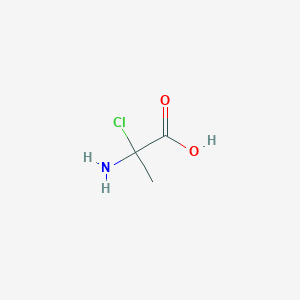
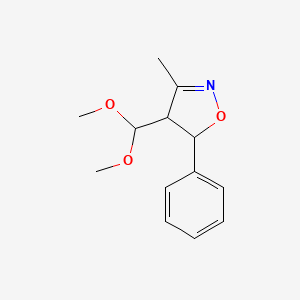
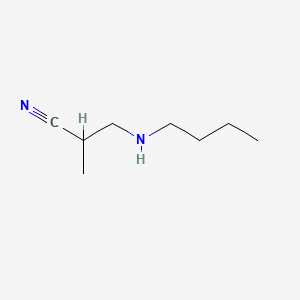
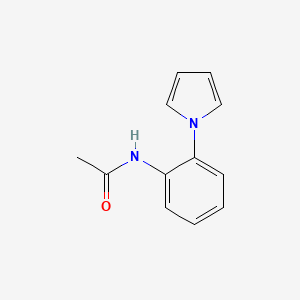
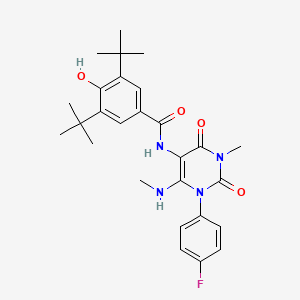
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
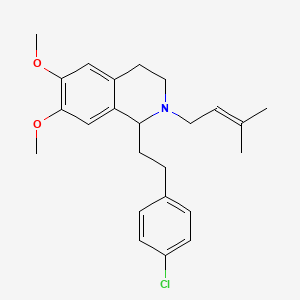
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
